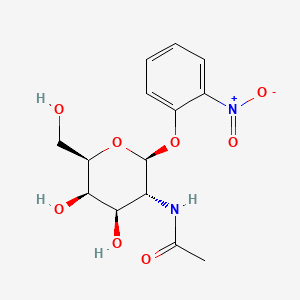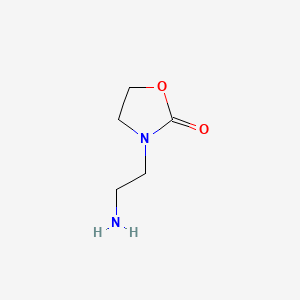
De-boc Cabazitaxel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
De-Boc-Cabazitaxel is a derivative of cabazitaxel, a second-generation taxane used primarily in the treatment of metastatic castration-resistant prostate cancer. Cabazitaxel is known for its ability to stabilize microtubules and induce cell death in cancer cells, particularly those resistant to other taxanes like paclitaxel and docetaxel .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of De-Boc-Cabazitaxel involves the protection of the amino group in cabazitaxel with a tert-butoxycarbonyl (Boc) group. This protection is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of De-Boc-Cabazitaxel follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified using chromatographic techniques and characterized using spectroscopic methods .
Types of Reactions:
Oxidation: De-Boc-Cabazitaxel can undergo oxidation reactions, particularly at the hydroxyl groups present in its structure.
Reduction: Reduction reactions can target the carbonyl groups in the compound.
Substitution: The Boc group can be removed under acidic conditions, leading to the formation of cabazitaxel.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid.
Major Products Formed:
Oxidation: Oxidized derivatives of De-Boc-Cabazitaxel.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Cabazitaxel after the removal of the Boc group.
Aplicaciones Científicas De Investigación
De-Boc-Cabazitaxel has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various derivatives for studying structure-activity relationships.
Biology: Investigated for its effects on microtubule dynamics and cell division.
Medicine: Studied for its potential in overcoming resistance in cancer therapy, particularly in prostate cancer.
Industry: Utilized in the development of novel drug delivery systems and formulations
Mecanismo De Acción
De-Boc-Cabazitaxel exerts its effects by stabilizing microtubules, preventing their depolymerization, and thereby inhibiting cell division. This leads to mitotic arrest and subsequent cell death. The compound targets the microtubules and interferes with the normal function of the mitotic spindle, crucial for cell division .
Similar Compounds:
Cabazitaxel: The parent compound, used in cancer therapy.
Paclitaxel: Another taxane used in cancer treatment.
Docetaxel: A first-generation taxane with similar mechanisms of action.
Uniqueness: De-Boc-Cabazitaxel is unique due to its modified structure, which provides different pharmacokinetic properties and potentially improved efficacy in certain resistant cancer cell lines. Its ability to overcome resistance mechanisms that limit the effectiveness of other taxanes makes it a valuable compound in cancer research .
Propiedades
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H49NO12/c1-21-25(51-36(46)30(43)29(41)23-14-10-8-11-15-23)19-40(47)34(52-35(45)24-16-12-9-13-17-24)32-38(5,33(44)31(49-7)28(21)37(40,3)4)26(48-6)18-27-39(32,20-50-27)53-22(2)42/h8-17,25-27,29-32,34,43,47H,18-20,41H2,1-7H3/t25-,26-,27+,29-,30+,31+,32-,34-,38+,39-,40+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJGHPJYUCCBGB-KWIOUIIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H49NO12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
735.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclobutanecarboxylic acid, 2,3-bis(hydroxymethyl)-, [1S-(1alpha,2alpha,3beta)]- (9CI)](/img/no-structure.png)


![3-Methyl-2-(2-{3-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-phenylcyclopent-1-en-1-yl}ethenyl)-4,5-dihydro-1,3-thiazol-3-ium perchlorate](/img/structure/B586743.png)


![1,6-Dimethyl-1H-furo[3,2-b]imidazo[4,5-e]pyridin-2-amine](/img/structure/B586749.png)

![(2S,3aR)-2-Ethoxy-2,3,3a,4,5,6-hexahydronaphtho[1,8-bc]pyran](/img/structure/B586752.png)
